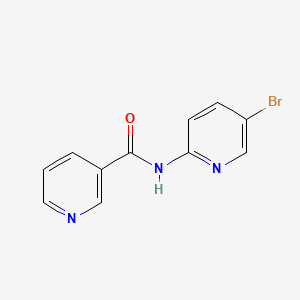
N-(5-bromo-2-pyridinyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)nicotinamide, also known as 5-Brd-4-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinamide, which is a form of vitamin B3.
科学研究应用
N-(5-bromo-2-pyridinyl)nicotinamide has been extensively studied for its potential applications in cancer research, specifically in the development of cancer therapeutics. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. In addition, N-(5-bromo-2-pyridinyl)nicotinamide has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
作用机制
The mechanism of action of N-(5-bromo-2-pyridinyl)nicotinamide involves its ability to inhibit the activity of several enzymes, such as PARP and tankyrase. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to DNA damage and cell death in cancer cells. Tankyrase is an enzyme that is involved in the Wnt signaling pathway, which is important for cell proliferation and differentiation. Inhibition of tankyrase can lead to decreased cell growth and proliferation.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)nicotinamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound can lead to DNA damage and cell death. In addition, N-(5-bromo-2-pyridinyl)nicotinamide has been shown to decrease glucose production in the liver, which can lead to improved glucose tolerance and insulin sensitivity in obese and diabetic mice.
实验室实验的优点和局限性
One advantage of using N-(5-bromo-2-pyridinyl)nicotinamide in lab experiments is its specificity for certain enzymes, such as PARP and tankyrase. This allows for targeted inhibition of these enzymes and can lead to more precise results. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of N-(5-bromo-2-pyridinyl)nicotinamide. One direction is the development of more potent and selective inhibitors of PARP and tankyrase. In addition, further studies are needed to determine the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the potential toxicity of N-(5-bromo-2-pyridinyl)nicotinamide needs to be further investigated to determine its safety for use in humans.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer research and the treatment of metabolic disorders. The synthesis of this compound involves the reaction of 5-bromo-2-pyridinecarboxylic acid with nicotinamide. Its mechanism of action involves its ability to inhibit the activity of several enzymes, such as PARP and tankyrase. N-(5-bromo-2-pyridinyl)nicotinamide has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of N-(5-bromo-2-pyridinyl)nicotinamide, including the development of more potent and selective inhibitors and the investigation of its potential toxicity.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)nicotinamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with nicotinamide. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various methods, such as column chromatography or recrystallization.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h1-7H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANMQXGTLPVJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

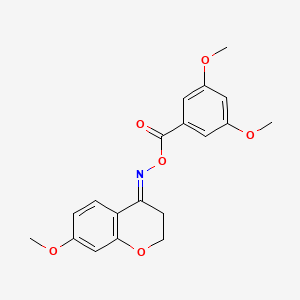
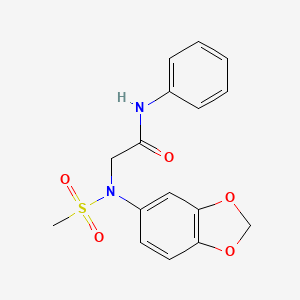
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)
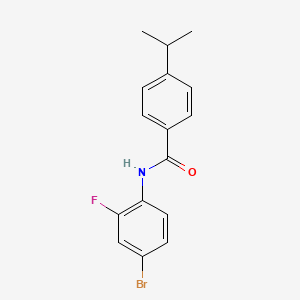
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
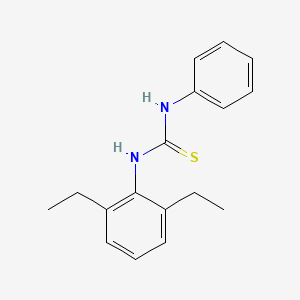
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
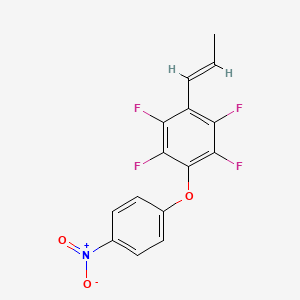
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)